![molecular formula C9H7Cl2N3 B13322309 2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13322309.png)
2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C9H7Cl2N3 It is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrido[3,4-b]pyrazine core
準備方法
The synthesis of 2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 2,3-dimethylpyrido[3,4-b]pyrazine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The chlorine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine can be compared with other similar compounds such as:
2,3-Dichloropyrazine: Lacks the methyl groups, leading to different chemical properties and reactivity.
5,7-Dimethylpyrido[3,4-b]pyrazine: Lacks the chlorine atoms, affecting its biological activity and applications.
2,3-Dimethylpyrazine: A simpler structure with different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique chemical structure and properties make it a valuable building block in organic synthesis, a potential therapeutic agent, and a subject of study for its biological activities
特性
分子式 |
C9H7Cl2N3 |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
2,3-dichloro-5,7-dimethylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C9H7Cl2N3/c1-4-3-6-7(5(2)12-4)14-9(11)8(10)13-6/h3H,1-2H3 |
InChIキー |
AYMILDAJSOUPIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=N1)C)N=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



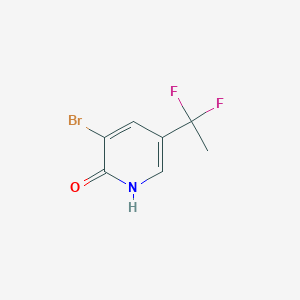
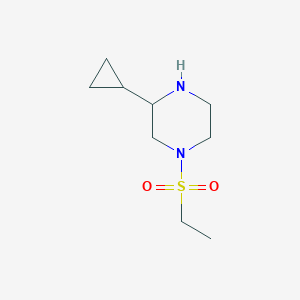

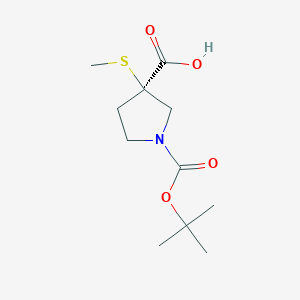
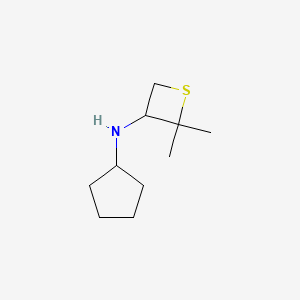
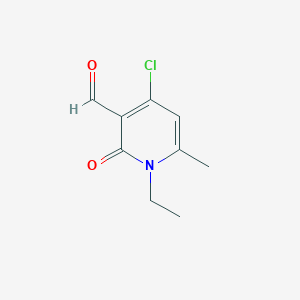

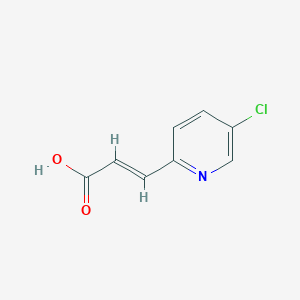
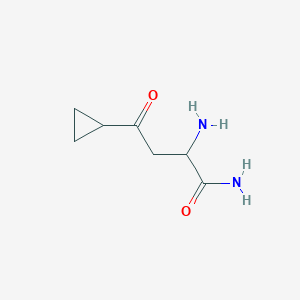
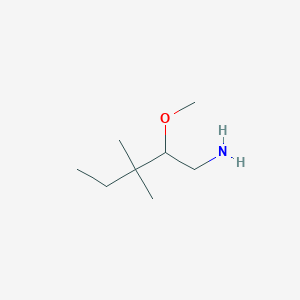

![7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322311.png)
![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)
